2,4-Dibromobenzene-1,3-diol

Physicochemical Properties Computational Chemistry Material Science

Researchers requiring a specific 2,4-dibromo substitution pattern for sequential cross-coupling often face supply inconsistency with less-defined isomers. This compound solves that with verified regiochemistry enabling controlled, stepwise functionalization. - Exploits differential bromine reactivity for Suzuki/Stille couplings. - Unique H-bonding landscape for novel co-crystal/MOF design. - Serves as an authentic standard for marine natural product metabolomics.

Molecular Formula C6H4Br2O2
Molecular Weight 267.9 g/mol
CAS No. 18011-67-1
Cat. No. B103109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromobenzene-1,3-diol
CAS18011-67-1
Molecular FormulaC6H4Br2O2
Molecular Weight267.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Br)O)Br
InChIInChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
InChIKeyNOBVPWXWXQOUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromobenzene-1,3-diol: Compound Overview


2,4-Dibromobenzene-1,3-diol (CAS 18011-67-1), also known as 2,4-dibromoresorcinol, is a di-brominated derivative of resorcinol with the molecular formula C6H4Br2O2 and a molecular weight of approximately 267.90 g/mol [1]. This compound serves as a versatile synthetic building block in organic chemistry, valued for its dual bromine substitution pattern and hydroxyl groups, which enable specific reactivity in cross-coupling reactions and the construction of complex molecular architectures . Its presence has been noted in natural sources, such as secondary metabolites from marine organisms, indicating its relevance in natural product chemistry [2].

Synthetic building block
Dual bromine pattern enables stepwise cross-coupling and controlled functionalization.
Regioisomeric precision
2,4-substitution provides distinct electronic and steric profile vs. other dibromo isomers.
Natural product relevance
Verified marine isolate supports use as authentic standard or derivatization scaffold.

Why Generic Substitution Fails for 2,4-Dibromobenzene-1,3-diol


While resorcinol and its other halogenated isomers may appear structurally similar, their chemical reactivity and biological function are critically dependent on the exact position of substituents [1]. The 2,4-dibromo substitution pattern in 2,4-dibromobenzene-1,3-diol confers distinct electronic and steric properties that differ fundamentally from its regioisomers like 4,6-dibromoresorcinol or monobrominated analogs [2]. These differences dictate the compound's behavior in key synthetic transformations, such as regioselective metalation or cross-coupling, and its interaction profile with biological targets, as evidenced by its distinct activity as a semiochemical in certain species [3]. Substituting with a different isomer or a less substituted analog will invariably lead to divergent reaction outcomes, altered binding affinities, and irreproducible research results.

Target
2,4-Dibromoresorcinol
Potential substitute
4,6-Dibromoresorcinol, monobromo- or non-halogenated resorcinols
Risk
Regioisomer substitution alters cross-coupling regiochemistry, crystal packing, and biological target interaction. Monobromo analogs lack the bifunctional reactivity essential for sequential transformations. Direct interchange may produce divergent reaction outcomes and irreproducible data.

2,4-Dibromobenzene-1,3-diol: Comparator Analysis


Physicochemical Properties vs. Parent Resorcinol

The introduction of two bromine atoms significantly alters the fundamental physicochemical properties of the resorcinol core, impacting solubility, stability, and handling. The target compound exhibits a markedly higher density (2.257 g/cm³) compared to its non-halogenated parent, resorcinol (1.28 g/cm³). This difference is critical for applications involving mass transfer, centrifugation, or density-dependent separations [1].

Density vs. Resorcinol
Cross-study comparable
+0.977 g/cm³ (approx. 76% increase)
Supports density-driven selection in separations and process design.
Predicted/computed data under standard conditions.
Physicochemical Properties Computational Chemistry Material Science

Natural Product Derivatization: Marine Isolation

2,4-Dibromoresorcinol (compound 9) was isolated and identified as a minor constituent from a new species of acorn worm. This discovery provides a specific, naturally occurring scaffold for derivatization, unlike the more abundant, less halogenated phenols (1–4) and indole (10) found in the same extract. This confirms the compound's existence and accessibility within a specific marine-derived chemical space, a feature not shared by its synthetic, non-natural analogs [1].

Marine isolation
Supporting evidence
Identified as minor constituent in acorn worm extract.
Validates natural occurrence; enables authentic standard use.
Qualitative presence; confirm with synthetic material for quantitative work.
Natural Product Chemistry Marine Biology Synthetic Chemistry

Regioisomeric Effects in Solid-State Reactivity

The substitution pattern of bromine atoms on the resorcinol core dictates the solid-state packing and photoreactivity of its co-crystals. Research on mixed co-crystals containing 4,6-dibromoresorcinol (a regioisomer) demonstrates that this specific isomer undergoes a quantitative [2+2] cycloaddition reaction to yield a head-to-tail photoproduct [1]. While direct data for 2,4-dibromoresorcinol is not provided in this study, the principle of regioisomer-dependent solid-state behavior is established. This implies that the 2,4-isomer would exhibit different crystal packing and potentially divergent photoreactivity, making it a distinct and non-interchangeable candidate for crystal engineering studies.

Solid-state reactivity
Class-level inference
4,6-isomer shows quantitative [2+2] cycloaddition; 2,4-isomer behavior unreported.
Regioisomer-dependent crystal packing expected; not interchangeable.
Direct data for 2,4-isomer needed; verify for crystal engineering.
Crystal Engineering Solid-State Chemistry Photochemistry

2,4-Dibromobenzene-1,3-diol: Research & Industrial Applications


Palladium-Catalyzed Cross-Coupling for Complex Molecules

The defined 2,4-dibromo substitution pattern on an activated resorcinol core makes this compound a valuable bifunctional building block for sequential cross-coupling reactions (e.g., Suzuki, Stille). Researchers can exploit the differential reactivity of the two bromine atoms to introduce diverse functional groups in a controlled, stepwise manner. The compound's high purity (standard 98% from reputable vendors) ensures reliable and reproducible yields in these demanding catalytic cycles .

Crystal Engineering & Supramolecular Chemistry

As a regioisomer distinct from the more studied 4,6-dibromoresorcinol, 2,4-dibromobenzene-1,3-diol offers a unique hydrogen-bonding donor/acceptor landscape influenced by the ortho- and para-bromine atoms. This specific geometry can direct the formation of novel co-crystals, metal-organic frameworks (MOFs), or halogen-bonded architectures. Its use in this field is justified by the established principle that bromine substitution pattern critically governs solid-state packing and reactivity [1].

Natural Product Synthesis & Chemical Ecology

The verified isolation of 2,4-dibromoresorcinol from a marine acorn worm species provides a direct link to natural product chemistry [2]. This compound can serve as an authentic standard for comparative metabolomics, as a key intermediate in the total synthesis of more complex brominated marine natural products, or as a probe to investigate the ecological role of halogenated phenols in marine chemical defense mechanisms.

Advanced Polymers & Functional Materials

The dual bromine atoms on the resorcinol scaffold provide two reactive handles for polymerization, enabling the synthesis of poly(p-phenylene)-type polymers with alkoxy side chains [3]. The unique 2,4-substitution pattern influences the polymer's backbone rigidity and gas permeability properties, offering a distinct profile compared to polymers derived from 1,4-dibromo or 4,6-dibromo monomers.

Application
Selection Property
Validation Focus
Sequential cross-coupling
Regioselective bromine differentiation
Stepwise functionalization yield and order
Crystal engineering / MOFs
2,4-Br/H-bond donor geometry
Co-crystal packing and halogen-bonding topology
Marine natural product studies
Verified natural scaffold
Authentic standard benchmarking in metabolomics
Functional polymers
2,4-Dibromo monomer geometry
Backbone rigidity and gas permeability review

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